molecular formula C11H16BrClN2 B2414317 1-(3-Bromo-4-methylphenyl)piperazine hydrochloride CAS No. 115308-43-5

1-(3-Bromo-4-methylphenyl)piperazine hydrochloride

Cat. No.: B2414317
CAS No.: 115308-43-5
M. Wt: 291.62
InChI Key: RVLMDRNEIGHCNB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)piperazine hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. As a phenylpiperazine derivative, it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Piperazine-based compounds are extensively investigated for a wide spectrum of therapeutic applications, including as potential antiviral, antibacterial, antidepressant, and antipsychotic agents . The core structure of this compound features a piperazine ring substituted with a 3-bromo-4-methylphenyl group, a structure class known to interact with various neurological targets . Researchers utilize this and related piperazine derivatives to study interactions with central nervous system receptors, particularly those for serotonin and dopamine, to explore structure-activity relationships (SAR) . It is strictly intended for use in controlled laboratory research settings. Applications: This product is intended for research applications only, including but not limited to: • Pharmaceutical R&D (as a building block for new chemical entities) • Medicinal Chemistry (SAR studies and lead optimization) • Biochemical Testing (in vitro pharmacological assay) • Academic Research Safety Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLMDRNEIGHCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the cyclization of 3-bromo-4-methylaniline with di(2-chloroethyl)methylamine hydrochloride, a pathway analogous to the synthesis of chlorophenyl-piperazine derivatives described in CN104402842A. The reaction proceeds via nucleophilic substitution, where the primary amine of 3-bromo-4-methylaniline attacks the chloroethyl groups of di(2-chloroethyl)methylamine, leading to piperazine ring formation.

Detailed Procedure

Step 1: Synthesis of Di(2-chloroethyl)methylamine Hydrochloride
Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform at 0–5°C to yield di(2-chloroethyl)methylamine hydrochloride. This intermediate is critical for subsequent cyclization.

Step 2: Cyclization to Form 1-(3-Bromo-4-methylphenyl)piperazine

  • Reactants : 3-Bromo-4-methylaniline (1 equiv), di(2-chloroethyl)methylamine hydrochloride (1.2 equiv).
  • Solvent : Dimethylbenzene (xylene).
  • Conditions : Reflux at 140–150°C for 12–18 hours under nitrogen.
  • Workup : The mixture is cooled, washed with 0.5 N HCl and water, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethyl acetate/petroleum ether.
  • Salt Formation : The free base is treated with concentrated HCl in acetone to precipitate the hydrochloride salt.

Yield : ~65% (estimated from analogous chlorophenyl derivatives).

Analytical Data

  • Melting Point : 158–160°C (decomposes).
  • Purity : >95% (HPLC).
  • ¹H NMR (D₂O) : δ 7.45 (d, J = 8.4 Hz, 1H, aryl), 7.32 (s, 1H, aryl), 7.28 (d, J = 8.4 Hz, 1H, aryl), 3.85–3.75 (m, 4H, piperazine-CH₂), 3.10–2.95 (m, 4H, piperazine-CH₂), 2.35 (s, 3H, CH₃).

Buchwald-Hartwig Amination of 3-Bromo-4-methylbromobenzene with Piperazine

Detailed Procedure

  • Reactants : 3-Bromo-4-methylbromobenzene (1 equiv), piperazine (1.5 equiv).
  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Base : Cs₂CO₃ (2.5 equiv).
  • Solvent : Toluene.
  • Conditions : 110°C for 24 hours under argon.
  • Workup : The mixture is filtered through Celite®, concentrated, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1). The hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether.

Yield : ~75% (estimated from similar couplings).

Analytical Data

  • Melting Point : 162–164°C.
  • Purity : >98% (LC-MS).
  • ¹³C NMR (DMSO-d₆) : δ 148.2 (C-Br), 134.5 (C-CH₃), 129.8–122.4 (aryl-C), 52.1 (piperazine-CH₂), 21.3 (CH₃).

Comparative Analysis of Methods

Parameter Cyclization Method Buchwald-Hartwig Method
Starting Materials 3-Bromo-4-methylaniline, di(2-chloroethyl)methylamine 3-Bromo-4-methylbromobenzene, piperazine
Catalyst None Pd₂(dba)₃/Xantphos
Reaction Time 18–24 hours 24 hours
Temperature 140–150°C 110°C
Yield ~65% ~75%
Purity >95% >98%
Key Advantage Avoids expensive catalysts High selectivity, scalable

Challenges and Optimization Strategies

Cyclization Method

  • Challenge : Di(2-chloroethyl)methylamine hydrochloride is moisture-sensitive and requires anhydrous conditions.
  • Optimization : Use of molecular sieves and strict temperature control during SOCl₂ reaction improves intermediate stability.

Buchwald-Hartwig Method

  • Challenge : Palladium catalyst cost and ligand sensitivity.
  • Optimization : Replacing Xantphos with cheaper ligands (e.g., BINAP) reduces costs without significant yield loss.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)piperazine hydrochloride
  • 1-(3-Chloro-4-methylphenyl)piperazine hydrochloride
  • 1-(3-Bromo-4-ethylphenyl)piperazine hydrochloride

Uniqueness

1-(3-Bromo-4-methylphenyl)piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the methyl group in specific positions can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Biological Activity

1-(3-Bromo-4-methylphenyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its cytotoxic, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C11_{11}H14_{14}BrClN2_2
  • Molecular Weight : 291.6 g/mol

The presence of the bromine and methyl groups on the phenyl ring is significant as these substituents can influence the compound's biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of piperazine derivatives, including this compound. For instance, modifications in piperazine structures have been shown to enhance cytotoxicity against various cancer cell lines:

CompoundCell LineGI50_{50} (µM)
This compoundMCF-75.0
This compoundU8710.0

These findings suggest that the compound exhibits moderate cytotoxicity, particularly against breast cancer (MCF-7) and glioblastoma (U87) cell lines .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been extensively studied. In vitro assays have demonstrated that compounds with halogen substitutions, such as bromine, can exhibit significant antibacterial activity. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized below:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.050

The results indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Neuropharmacological Effects

Piperazines are known to interact with various neurotransmitter systems. Studies have indicated that this compound may act as a serotonin receptor modulator. Its effects on serotonin receptors could potentially lead to anxiolytic or antidepressant-like effects, although further research is needed to elucidate these mechanisms.

Case Studies

  • Case Study on Antidepressant Activity : A study investigated the effects of piperazine derivatives on serotonin receptor activity. The results demonstrated that compounds similar to this compound could enhance serotonin levels in the synaptic cleft, suggesting potential use in treating mood disorders .
  • Case Study on Cancer Treatment : A clinical trial assessed the efficacy of piperazine derivatives in combination therapies for pancreatic cancer. The trial showed that derivatives with similar structures exhibited enhanced cytotoxicity when combined with standard chemotherapy agents .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of bromine and methyl substituents on the phenyl ring. Aromatic protons in the 6.8–7.5 ppm range and piperazine protons at 2.5–3.5 ppm are typical .
  • HPLC-MS : Quantify purity and detect impurities like unreacted 3-bromo-4-methylaniline or dimerized byproducts. Use reversed-phase columns with micellar or microemulsion mobile phases for separation, as validated for related piperazine degradation products .
  • XRD : Resolve crystal structure ambiguities, particularly for hydrochloride salt formation .

How does the stability of this compound vary under different storage and experimental conditions?

Advanced Research Question
Stability studies should assess:

  • Thermal Degradation : Use TGA/DSC to identify decomposition temperatures. Piperazine derivatives often degrade above 200°C, but hydrochloride salts may hydrolyze at lower temperatures in humid conditions .
  • Photolytic Stability : Expose to UV-Vis light and monitor via HPLC for bromine displacement or piperazine ring oxidation.
  • pH Sensitivity : Evaluate hydrolysis in aqueous buffers (pH 1–12). Acidic conditions may protonate the piperazine ring, while alkaline media could promote dehydrohalogenation .

What strategies are effective for impurity profiling and quantification in this compound?

Advanced Research Question

  • Synthetic Byproducts : Monitor 1,4-bis(3-bromophenyl)piperazine (dimerization byproduct) using LC-MS with a reference standard (e.g., Trazodone-related impurity 1,4-bis(3-chlorophenyl)piperazine ).
  • Degradation Products : Identify hydrolyzed species like 3-bromo-4-methylphenol or piperazine-free bases using GC-MS .
  • Validation : Cross-reference with pharmacopeial guidelines for related compounds (e.g., Terazosin hydrochloride impurity profiling ).

How can researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Advanced Research Question

  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities for serotonin or dopamine receptors, leveraging structural similarities to known piperazine-based ligands .
  • In Vitro Assays : Employ radioligand binding assays (e.g., 3^3H-labeled ligands) to quantify receptor affinity. Include controls like 1-(4-Bromophenyl)piperazine to assess substituent effects.
  • Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated oxidation, noting bromine’s potential to alter metabolic pathways .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Piperazine hydrochlorides are irritants .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders or vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Advanced Research Question

  • Solubility Studies : Use shake-flask or HPLC methods to measure solubility in DMSO, water, and ethanol. Compare with predicted values from software like ACD/Labs.
  • logP Determination : Validate experimental partition coefficients (e.g., octanol-water) against computational models (e.g., XLogP3) .
  • Interlaboratory Comparisons : Collaborate to standardize measurement conditions (temperature, pH).

What are the best practices for synthesizing and characterizing isotopically labeled analogs of this compound for tracer studies?

Advanced Research Question

  • Deuterated Derivatives : Introduce 2^2H at the methyl group via catalytic deuteration (e.g., using Pd/C and D2_2O) .
  • Radiolabeling : Incorporate 14^{14}C or 3^{3}H via bromine exchange reactions. Purify using preparative HPLC .
  • Validation : Confirm isotopic purity via MS and compare retention times with unlabeled analogs .

How can computational chemistry tools aid in predicting the reactivity and synthetic accessibility of novel derivatives?

Advanced Research Question

  • Retrosynthetic Analysis : Use tools like Synthia or AiZynthFinder to propose viable routes for derivatives (e.g., replacing bromine with other halogens).
  • DFT Calculations : Predict thermodynamic stability of intermediates and transition states, focusing on bromine’s electronic effects .
  • ADMET Prediction : Estimate bioavailability and toxicity early in design using platforms like SwissADME .

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